2-Methyl-3-piperidin-3-yl-pyrazinetris(trifluoroacetic acid salt)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-3-piperidin-3-yl-pyrazinetris(trifluoroacetic acid salt) is a useful research compound. Its molecular formula is C16H18F9N3O6 and its molecular weight is 519.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Methyl-3-piperidin-3-yl-pyrazinetris(trifluoroacetic acid salt) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methyl-3-piperidin-3-yl-pyrazinetris(trifluoroacetic acid salt) including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization of Novel Compounds : The compound has been used in the synthesis of novel heterocyclic compounds, such as a series of 2-trifluoromethyl-1H-benzimidazoles and 2-trifluoromethyl-3H-imidazopyridines, prepared through condensation with trifluoroacetic acid. These compounds have potential applications in various fields, including pharmaceuticals and materials science (Jones et al., 1996).
Catalysis and Organic Synthesis : It has been used in catalytic processes and organic synthesis. For instance, a trifluoroacetic acid-promoted synthesis method for furo-fused quinoxalines/pyrazines was described, showcasing the role of trifluoroacetic acid in organic reactions (Saini et al., 2017).
Analytical Applications in Biological Media : Some derivatives of the compound have been identified for potential use in measuring pH in biological media by 19F NMR spectroscopy, which is significant for biological and chemical research (Jones et al., 1997).
Structural Analysis and Molecular Packing : Research has been conducted on how the compound affects the crystal morphology and emission behavior of organic fluorophores. It highlights the impact of the compound on molecular packing and structural properties (Ye et al., 2021).
Development of Biologically Active Compounds : The compound has been used in the development of biologically active enaminones, dienoic acid amides, and other derivatives with potential applications in medicine and biology (El-Apasery, 2011).
Preparation of Amino Acids and Peptides : It has been involved in the synthesis of amino acid derivatives, which are crucial in the preparation of peptides and proteins (Matulevičiūtė et al., 2021).
Properties
IUPAC Name |
2-methyl-3-piperidin-3-ylpyrazine;2,2,2-trifluoroacetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3.3C2HF3O2/c1-8-10(13-6-5-12-8)9-3-2-4-11-7-9;3*3-2(4,5)1(6)7/h5-6,9,11H,2-4,7H2,1H3;3*(H,6,7) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPPZWTYJVFARJK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN=C1C2CCCNC2.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18F9N3O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
519.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.